(3-chlorophenyl)methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate
Description
(3-Chlorophenyl)methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate is a carbamate derivative characterized by a 3-chlorophenylmethyl group attached to a carbamate moiety, which is further linked to an (E)-configured ethenyl group terminating in a furan-2-yl ring. Carbamates are renowned for their biological activities, including insecticidal, fungicidal, and pharmaceutical properties, owing to their ability to inhibit enzymes like acetylcholinesterase . The synthesis of such compounds typically involves reactions between isocyanates and alcohols or amines under catalytic conditions .
The compound’s structure confers unique electronic and steric properties:
- The 3-chlorophenyl group introduces electron-withdrawing effects, enhancing electrophilic reactivity.
- The carbamate linkage (–O–(C=O)–N–) offers hydrolytic stability compared to esters, making it suitable for prolonged biological activity.
Properties
IUPAC Name |
(3-chlorophenyl)methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO3/c15-12-4-1-3-11(9-12)10-19-14(17)16-7-6-13-5-2-8-18-13/h1-9H,10H2,(H,16,17)/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQKNTZJQLSBCAR-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)COC(=O)NC=CC2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)COC(=O)N/C=C/C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-chlorophenyl)methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate typically involves the reaction of (3-chlorophenyl)methylamine with furan-2-carbaldehyde in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming an imine intermediate, which is subsequently converted to the carbamate by reaction with an isocyanate.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(3-chlorophenyl)methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products
Oxidation: Furanone derivatives.
Reduction: Amines.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
(3-chlorophenyl)methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (3-chlorophenyl)methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The furan ring and carbamate group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Substituent Variations on the Phenyl Ring
Key Insight : Chloro and fluoro substituents enhance lipophilicity and metabolic resistance, whereas methoxy groups improve solubility but may accelerate degradation.
Carbamate Group Modifications
Key Insight : Smaller alkyl groups (methyl, ethyl) favor bioavailability, while bulkier groups (isopropyl) or sulfonamide additions alter solubility and target specificity.
Ethenyl Substituent Diversity
Key Insight : Furan and benzofuran groups enable π-π stacking in biological systems, while dichlorophenyl substituents maximize lipophilicity for hydrophobic target interactions.
Biological Activity
The compound (3-chlorophenyl)methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate is a carbamate derivative notable for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C14H12ClNO3
- Molecular Weight : 277.7 g/mol
- IUPAC Name : this compound
Anticancer Activity
Recent studies have highlighted the anticancer properties of carbamate derivatives, including the compound . For instance, it was found to exhibit significant cytotoxic effects against various cancer cell lines:
These values indicate that the compound has a potent inhibitory effect on cancer cell proliferation, comparable to established chemotherapeutic agents.
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties. A study assessed its efficacy against Gram-positive and Gram-negative bacteria, revealing:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 |
These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.
Inhibition of Cholinesterase
Another significant aspect of the biological activity of this compound is its ability to inhibit cholinesterase enzymes, which are crucial in neuromodulation. Comparative studies have shown that this compound exhibits a selective inhibition profile:
This indicates that it could be a promising candidate for treating neurodegenerative disorders like Alzheimer's disease.
The biological activities of this carbamate are attributed to its structural features, particularly the presence of the chlorophenyl and furan moieties which enhance its interaction with biological targets. The electron-withdrawing nature of the chlorine atom increases the electrophilicity of the carbamate group, facilitating enzyme inhibition and interaction with cellular targets.
Case Studies
- Anticancer Efficacy : In vitro studies demonstrated that treatment with this compound resulted in increased apoptosis in MCF-7 cells, evidenced by enhanced caspase activity and DNA fragmentation assays.
- Antimicrobial Testing : A series of experiments conducted on various bacterial strains indicated that the compound's antimicrobial activity was dose-dependent, with particular efficacy against resistant strains of E. coli.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
